N-(tert-Butoxycarbonyl)-L-phenylalanine
Overview
Description
“N-(tert-Butoxycarbonyl)-L-phenylalanine” is a derivative of the amino acid phenylalanine. It is an important chemical intermediate used in the synthesis of proteins and polypeptides .
Synthesis Analysis
The synthesis of N-(tert-Butoxycarbonyl)-L-phenylalanine involves the use of di-tert-butyl dicarbonate under basic conditions . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been reported .Molecular Structure Analysis
The molecular structure of N-(tert-Butoxycarbonyl)-L-phenylalanine can be determined using techniques such as nuclear magnetic resonance spectroscopy (NMR), GC-MS, and infrared spectroscopy .Chemical Reactions Analysis
The chemical reactions involving N-(tert-Butoxycarbonyl)-L-phenylalanine include its conversion to MDMA (aqueous HCl, 80°C, 30 min) .Physical And Chemical Properties Analysis
The heat capacities of N-(tert-Butoxycarbonyl)-L-phenylalanine were measured by means of a fully automated adiabatic calorimeter over the temperature range from 78 to 350 K .Scientific Research Applications
Synthesis and Derivatives : It is used in the tert-butoxycarbonylation of amino acids and their derivatives, as highlighted by Keller et al. (2003). This process is critical in the synthesis of various Boc-amino acids, which are important in peptide synthesis (Keller, Keller, van Look, & Wersin, 2003).
Infrared Spectroscopy Studies : The IR spectra of N-(tert-butoxycarbonyl)-amino acids, including N-(tert-butoxycarbonyl)-L-phenylalanine, have been studied by Bruyneel and Zeegers-Huyskens (2000). They investigated the effects of temperature on the contraction of hydrogen bonds in these compounds (Bruyneel & Zeegers-Huyskens, 2000).
Isotopomer Synthesis : Bazewicz et al. (2011) synthesized isotopomers of N-(tert-butoxycarbonyl)-4-cyano-L-phenylalanine methyl ester for use in vibrational spectroscopy studies. This research expands the utility of nitrile vibrations as reporters of local environments in molecular studies (Bazewicz, Lipkin, Lozinak, Watson, & Brewer, 2011).
Thermodynamic Properties : Zhao, Sun, and Tan (2012) measured the heat capacities of N-(tert-butoxycarbonyl)-L-phenylalanine to determine its thermodynamic properties, which are important in understanding its stability and reaction kinetics (Zhao, Sun, & Tan, 2012).
Polymer Science : In the field of polymer science, Zhao, Sanda, and Masuda (2004) investigated the transformation of helical sense in poly(N-propargylamides) using N-(tert-butoxycarbonyl)-L-phenylalanine derivatives. This research contributes to the understanding of helical structures in polymers (Zhao, Sanda, & Masuda, 2004).
X-ray Diffraction and Infrared Absorption : Benedetti et al. (1980) conducted a conformational analysis of N-(tert-butoxycarbonyl)-L-phenylalanine using X-ray diffraction and infrared absorption. Their research provided insights into the molecular structure and bonding of this compound (Benedetti, Blasio, Pavone, Pedone, Toniolo, & Bonora, 1980).
Radiopharmaceutical Synthesis : Dollé et al. (1998) described the synthesis of a precursor for 6-[18F]fluoro-L-DOPA, used in PET imaging, from N-(tert-butoxycarbonyl)-L-phenylalanine derivatives. This precursor is crucial for neurodegenerative disease research (Dollé, Demphel, Hinnen, Fournier, Vaufrey, & Crouzel, 1998).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJPUMXJBDHSIF-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884634 | |
Record name | L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-Butoxycarbonyl)-L-phenylalanine | |
CAS RN |
13734-34-4 | |
Record name | BOC-L-Phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13734-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Phenylalanine, N-((1,1-dimethylethoxy)carbonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013734344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(tert-butoxycarbonyl)-L-phenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.899 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.